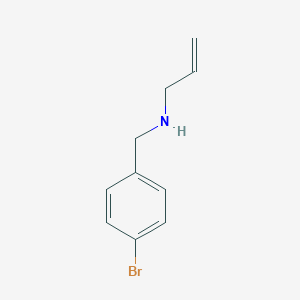

N-(4-bromobenzyl)prop-2-en-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEYBASDYOQWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405916 | |

| Record name | N-(4-bromobenzyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99359-28-1 | |

| Record name | 4-Bromo-N-2-propen-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99359-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-bromobenzyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Bromobenzyl Prop 2 En 1 Amine

Precursor Synthesis Strategies for 4-Bromobenzyl and Allylic Moieties

The construction of the target molecule relies on the availability of its core components: the 4-bromobenzyl group and the allylic amine group.

The 4-bromobenzyl moiety is typically derived from commercially available starting materials. For instance, 4-bromobenzyl halides, such as 4-bromobenzyl bromide, are common precursors for N-alkylation reactions. acs.org These halides can be prepared from 4-bromotoluene (B49008) through radical bromination. Alternatively, precursors like 3-(4-bromobenzoyl)prop-2-enoic acid can be used to generate more complex heterocyclic structures that incorporate the 4-bromobenzyl group. researchgate.netsapub.org Suzuki-Miyaura coupling reactions using precursors like 4-bromobenzyl acetate (B1210297) also provide a pathway to elaborate structures containing this moiety. acs.org

The allylic amine moiety is a crucial building block in organic synthesis. nih.gov Traditional methods for its synthesis include the amination of allylating reagents or the addition of alkenylmetals to imines, though these can be limited by the need for pre-formed reagents. nih.gov More contemporary and convenient methods have been developed. A modified Gabriel synthesis offers a two-step procedure to produce isomerically pure allylic amines from allylic alcohols with high yields. organic-chemistry.org This method involves converting the alcohol to a phthalimide (B116566) derivative, followed by a mild deprotection. organic-chemistry.org Additionally, nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides provide a practical, single-step protocol to build functionally diverse allylic amines. nih.govrsc.org

Direct Synthesis Routes to N-(4-bromobenzyl)prop-2-en-1-amine

Several direct methods exist to couple the 4-bromobenzyl and allylamine (B125299) fragments to form the final product.

Reductive amination is a powerful and widely used method for forming C-N bonds. masterorganicchemistry.com This pathway involves the reaction of 4-bromobenzaldehyde (B125591) with allylamine. The initial step is the condensation of the aldehyde and amine to form an intermediate imine (or the corresponding enamine). This imine is then reduced in situ to the desired secondary amine, N-(4-bromobenzyl)prop-2-en-1-amine.

A key advantage of this method is that it avoids the over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, they may also reduce the starting aldehyde. masterorganicchemistry.com Milder, more selective reagents are often preferred.

| Reducing Agent | Typical Conditions | Key Features | Citation |

|---|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic (pH ~4-5), various solvents (e.g., methanol) | Selectively reduces imines in the presence of aldehydes; a classic reagent for this transformation. | masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Aprotic solvents (e.g., dichloroethane, THF) | An effective and less toxic alternative to NaBH₃CN. | masterorganicchemistry.com |

| Iron-based catalysts | Aqueous ammonia, H₂ gas, elevated temperature | Represents a more sustainable approach using earth-abundant metals. Can be used for synthesizing primary amines from ketones/aldehydes. | d-nb.info |

| Phenylsilane with Zinc Acetate | Toluene, reflux | Can be used for the reductive amination of carboxylic acids, which first form an amide intermediate. | rsc.org |

The direct N-alkylation of allylamine with a 4-bromobenzyl halide, such as 4-bromobenzyl bromide, represents a classical nucleophilic substitution (S_N2) pathway to the target compound. However, a significant challenge with this method is controlling the reaction to prevent over-alkylation. masterorganicchemistry.com The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as an undesired byproduct. masterorganicchemistry.com

To address this, several strategies have been developed to achieve selective monoalkylation. One approach involves using the hydrobromide salt of the primary amine (R-NH₂·HBr) under controlled basic conditions. rsc.org This strategy relies on the competitive deprotonation of the reactant primary amine while the newly formed, more basic secondary amine remains protonated and unreactive. rsc.org Another effective method involves conducting the alkylation in an aqueous medium with a surfactant like sodium dodecyl sulfate (B86663) (SDS) and a base such as sodium bicarbonate, which can lead to good yields of the desired product. researchgate.net

| Method | Reagents | Key Advantage | Citation |

|---|---|---|---|

| Competitive Deprotonation | Allylamine·HBr, 4-bromobenzyl bromide, base | Improves selectivity for mono-alkylation by keeping the product protonated. | rsc.org |

| Aqueous-Mediated Alkylation | Allylamine, 4-bromobenzyl bromide, NaHCO₃, SDS (surfactant), water | Uses an environmentally benign solvent and can provide good yields of tertiary amines. | researchgate.net |

Modern synthetic chemistry offers powerful multicomponent reactions for amine synthesis. The Petasis borono-Mannich reaction is a three-component coupling of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines, including allylic amines. wikipedia.orgresearchgate.netmdpi.com In the context of synthesizing N-(4-bromobenzyl)prop-2-en-1-amine, this could involve reacting 4-bromobenzylamine (B181089) with formaldehyde (B43269) and a vinylboronic acid derivative. The reaction is known for its broad substrate scope and tolerance of various functional groups. mdpi.com

Decarboxylative coupling has emerged as another innovative strategy. This method uses abundant and inexpensive carboxylic acid derivatives, which undergo coupling with the loss of CO₂, to form new bonds under neutral conditions. nih.gov The combination of palladium and photoredox catalysis can facilitate the radical decarboxylative allylation of N-protected α-amino acids to yield homoallylic amines. nih.govacs.org

More recently, an integrated, metal-free strategy combines the Petasis reaction with a decarboxylative coupling step. acs.orgacs.org This four-component process can react a primary amine, a formaldehyde solution, a boronic acid, and a cinnamic acid derivative to produce various allylic amines in good yields. acs.org

Alternative Synthetic Pathways for N-(4-bromobenzyl)prop-2-en-1-amine and Related Derivations

Beyond the primary routes, other methodologies can be employed or adapted for the synthesis of the target compound and its analogues.

Modified Gabriel Synthesis : As mentioned for precursor synthesis, this two-step process starting from allylic alcohols is a reliable way to create substituted allylic amines with high isomeric purity and avoids the rearrangements sometimes seen in other methods. organic-chemistry.org

Nickel-Catalyzed Multicomponent Coupling : This method combines simple alkenes, aldehydes, and amides using nickel and Lewis acid catalysis. nih.govrsc.org It is a highly practical and modular approach that can generate complex and functionally diverse allylic amines in a single step from accessible starting materials. rsc.org

Enzymatic Synthesis : Biocatalysis offers a highly selective route to chiral allylic amines. Engineered variants of cytochrome P450 enzymes can catalyze nitrene transfer reactions, initiating a sequence that results in enantioenriched protected allylic amines, a function not found in nature. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for N-(4-bromobenzyl)prop-2-en-1-amine Analogues

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several emerging synthetic methods for allylic amines align with these goals. bohrium.com

Use of Green Solvents : Water is an ideal green solvent. A pH-mediated system using an iridium catalyst in water allows for the selective N-allylation of amines with allylic alcohols. organic-chemistry.org Depending on the pH, the reaction can be tuned to produce either N-allylic or N-alkylated products. organic-chemistry.org Another approach uses deep eutectic solvents (DESs), which are sustainable and can promote the alkylation of amines with allylic alcohols under mild, metal-free conditions. rsc.org Molybdenum-catalyzed allylic amination has also been shown to be effective in ethanol, a green solvent. acs.org

Mechanochemistry : The use of mechanical force (ball milling) to drive chemical reactions, known as mechanochemistry, can reduce or eliminate the need for bulk solvents. A mechanochemical method has been developed for the allylation of aldehydes using potassium allyltrifluoroborate, meeting several green chemistry principles. mdpi.com

Biocatalysis : As noted previously, the use of engineered enzymes, such as cytochrome P411s, provides a biocatalytic route to chiral allylic amines. nih.gov These reactions are performed in whole E. coli cells, operate under mild conditions, and offer high enantioselectivity, representing a highly sustainable synthetic strategy. nih.gov

| Green Approach | Key Features | Example System | Citation |

|---|---|---|---|

| Aqueous Synthesis | Uses water as the solvent, reducing reliance on volatile organic compounds (VOCs). | Iridium-catalyzed N-allylation of amines with allylic alcohols, with pH-controlled selectivity. | organic-chemistry.org |

| Deep Eutectic Solvents (DESs) | Utilizes sustainable, often biodegradable, solvents under mild, metal-free conditions. | Alkylation of anilines with allylic alcohols using a choline (B1196258) chloride/lactic acid mixture. | rsc.org |

| Mechanochemistry | Solvent-free or low-solvent conditions, energy-efficient. | Allylation of carbonyl compounds with potassium allyltrifluoroborate via grinding. | mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalyst. | Engineered cytochrome P450 enzymes in E. coli for asymmetric synthesis of allylic amines. | nih.gov |

Computational Chemistry and Theoretical Characterization of N 4 Bromobenzyl Prop 2 En 1 Amine

Density Functional Theory (DFT) Investigations of N-(4-bromobenzyl)prop-2-en-1-amine

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure and properties of molecules. researchgate.net It provides a robust framework for predicting molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance between computational cost and accuracy. researchgate.netnih.gov This section details the theoretical characterization of N-(4-bromobenzyl)prop-2-en-1-amine using DFT calculations to elucidate its structural, electronic, and reactivity features.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For N-(4-bromobenzyl)prop-2-en-1-amine, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), can predict key structural parameters. researchgate.net

The geometry of the molecule is characterized by the bond lengths, bond angles, and dihedral angles that define the spatial relationship between its constituent atoms. The 4-bromobenzyl group consists of a benzene (B151609) ring attached to a methylene (B1212753) bridge, which in turn is bonded to the nitrogen atom of the prop-2-en-1-amine moiety. The nitrogen and aromatic carbon atoms are expected to exhibit sp² hybrid character. nih.gov Conformational analysis would explore the rotational barriers around the C-C and C-N single bonds to identify the global minimum energy conformer. The planarity of the phenyl ring and the orientation of the allyl group relative to the benzylamine (B48309) core are critical aspects of this analysis.

Table 1: Predicted Structural Parameters of N-(4-bromobenzyl)prop-2-en-1-amine

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Br | Carbon-Bromine bond in the phenyl ring | ~1.91 Å |

| C-N | Benzyl (B1604629) carbon to Nitrogen bond | ~1.47 Å |

| N-C (allyl) | Nitrogen to Allyl carbon bond | ~1.46 Å |

| C=C | Allyl group double bond | ~1.34 Å |

| **Bond Angles (°) ** | ||

| C-N-C | Angle around the central nitrogen atom | ~112° |

| C-C-Br | Angle involving the bromine substituent | ~119° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and chemical reactivity of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netirjweb.com

For N-(4-bromobenzyl)prop-2-en-1-amine, the HOMO is expected to be localized primarily on the electron-rich regions, such as the π-system of the benzene ring and the lone pair of the nitrogen atom. The LUMO is likely distributed over the antibonding orbitals of the aromatic ring and the allyl group. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

Table 2: Predicted Frontier Orbital Energies and Energy Gap

| Parameter | Description | Predicted Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.8 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.9 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. ijastems.org The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), prone to nucleophilic attack.

In the MEP map of N-(4-bromobenzyl)prop-2-en-1-amine, the most negative potential (red or yellow) is anticipated around the electronegative nitrogen and bromine atoms due to the presence of lone pairs and high electron density. These sites represent the primary centers for electrophilic interactions. Conversely, the regions of highest positive potential (blue) are expected to be located around the hydrogen atoms, particularly the one attached to the nitrogen (N-H), making it a site for potential hydrogen bonding and nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals, and quantifies delocalization or hyperconjugative interactions. uni-muenchen.dewikipedia.org This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. wisc.edu

Table 3: Predicted Major NBO Delocalization Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Description | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N | σ*(C-C) (benzyl) | Nitrogen lone pair delocalization | > 5.0 |

| π(C-C) (phenyl) | π*(C-C) (phenyl) | Intramolecular π-conjugation in the ring | > 20.0 |

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. DFT methods can predict the vibrational modes of a molecule, and the Potential Energy Distribution (PED) analysis helps in making unambiguous assignments of these modes to specific atomic motions, such as stretching, bending, or torsion.

For N-(4-bromobenzyl)prop-2-en-1-amine, characteristic vibrational frequencies can be predicted for its functional groups. Key modes include the N-H stretching of the secondary amine, C-H stretching of the aromatic and alkyl groups, C=C stretching of the allyl moiety, and C-N stretching vibrations. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental data.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C-H Stretch | Methylene/Allyl | 2850 - 3000 |

| C=C Stretch | Allyl Group | 1640 - 1680 |

| C-N Stretch | Amine | 1020 - 1250 |

Conceptual DFT provides a framework for defining chemical concepts like electronegativity and hardness, which are used to predict the global reactivity of a molecule. chemrxiv.orgscielo.org.mx These global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). irjweb.com

Chemical Potential (μ): Measures the escaping tendency of an electron.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Softness (S): The reciprocal of hardness, indicating high reactivity.

Local reactivity, which identifies the most reactive sites within a molecule, can be determined using Fukui functions . These functions indicate the change in electron density at a specific point when the total number of electrons is changed, thereby identifying sites susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. mdpi.com For N-(4-bromobenzyl)prop-2-en-1-amine, the nitrogen and bromine atoms, along with the unsaturated carbons, are expected to be key reactive sites.

Table 5: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | ~ 5.8 |

| Electron Affinity (A) | A ≈ -E_LUMO | ~ 0.9 |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | ~ -3.35 |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | ~ 2.45 |

| Electrophilicity Index (ω) | ω = μ² / 2η | ~ 2.29 |

Bond Dissociation Energy Studies and Non-Covalent Interactions

Bond Dissociation Energy (BDE) is a critical parameter for understanding the stability of a molecule and the energetic requirements of chemical reactions involving the cleavage of specific bonds. For N-(4-bromobenzyl)prop-2-en-1-amine, theoretical calculations, typically employing Density Functional Theory (DFT), can predict the BDE for various bonds within the molecule. These studies are crucial for identifying the most labile bonds and potential fragmentation pathways under different conditions.

Table 1: Predicted Bond Dissociation Energies for Key Bonds in N-(4-bromobenzyl)prop-2-en-1-amine Analogs

| Bond | Predicted BDE (kcal/mol) | Method |

| C-Br (in bromobenzene) | 80.5 | G3(MP2) |

| C-N (in benzylamine) | 79.2 | B3LYP/6-31G(d) |

| C=C (in propene) | 146 | G3 |

| C-H (allylic in propene) | 88 | G3 |

Note: The data in this table is based on theoretical calculations for analogous simple molecules and serves as an estimation for the bonds within N-(4-bromobenzyl)prop-2-en-1-amine. Actual values for the target molecule would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration of N-(4-bromobenzyl)prop-2-en-1-amine

Molecular Dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape of flexible molecules like N-(4-bromobenzyl)prop-2-en-1-amine. By simulating the atomic motions over time, MD can reveal the accessible conformations, their relative energies, and the dynamics of their interconversion.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugation and donor-acceptor functionalities can exhibit significant nonlinear optical (NLO) properties, making them promising candidates for applications in optoelectronics and photonics. N-(4-bromobenzyl)prop-2-en-1-amine possesses a π-conjugated phenyl ring and a nitrogen atom that can participate in charge transfer processes, suggesting potential NLO activity.

Computational methods, particularly DFT, are widely used to predict NLO properties such as the first hyperpolarizability (β). These calculations involve determining the response of the molecule's electron density to an applied electric field. For a molecule to have a non-zero β, it must lack a center of inversion. The structure of N-(4-bromobenzyl)prop-2-en-1-amine is inherently non-centrosymmetric.

Studies on similar molecules have shown that the nature and position of substituents on the aromatic ring can significantly influence the NLO response. The bromine atom, being an electron-withdrawing group, and the amine group, a potential electron donor, create a push-pull system that can enhance the second-order NLO properties. Theoretical calculations of the HOMO-LUMO gap can also provide an indication of NLO activity; a smaller gap often correlates with a larger hyperpolarizability. For instance, in a study of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, the calculated HOMO-LUMO gap was 5.406 eV, indicating high stability nih.gov. A similar analysis for N-(4-bromobenzyl)prop-2-en-1-amine would be essential to quantify its NLO potential.

Table 2: Calculated Nonlinear Optical Properties of a Related Compound (N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide)

| Property | Calculated Value | Method |

| HOMO Energy | -5.87 eV | DFT/B3LYP |

| LUMO Energy | -0.464 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.406 eV | DFT/B3LYP |

Note: This data is for a structurally related compound and illustrates the type of information obtained from DFT calculations for predicting NLO properties.

Chemical Reactivity and Advanced Derivatization Studies of N 4 Bromobenzyl Prop 2 En 1 Amine

Reactions Involving the Allylic Amine Moiety of N-(4-bromobenzyl)prop-2-en-1-amine

The allylic amine portion of N-(4-bromobenzyl)prop-2-en-1-amine is characterized by the presence of a carbon-carbon double bond and an adjacent nitrogen atom. This arrangement dictates its reactivity, making it susceptible to a variety of transformations.

Electrophilic and Nucleophilic Additions to the Alkene

The alkene functionality within the allylic amine moiety is electron-rich, making it a target for electrophilic addition reactions. While specific studies on N-(4-bromobenzyl)prop-2-en-1-amine are not extensively documented, the general mechanism involves the attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. For instance, the reaction with hydrogen halides (HX) would be expected to proceed via Markovnikov addition, with the hydrogen atom adding to the terminal carbon of the double bond to form a more stable secondary carbocation adjacent to the nitrogen-bearing carbon. Subsequent attack by the halide ion would complete the addition.

Conversely, nucleophilic additions to the alkene are also possible, particularly through conjugate addition pathways if the double bond is activated by an electron-withdrawing group. In the case of N-(4-bromobenzyl)prop-2-en-1-amine itself, direct nucleophilic attack on the unactivated alkene is less common. However, the nitrogen atom can act as a nucleophile in reactions with electrophilic alkenes, a process known as hydroamination.

| Reaction Type | Reagent | Expected Product | General Conditions |

| Electrophilic Addition | HBr | N-(4-bromobenzyl)-2-bromopropan-1-amine | Typically in an inert solvent |

| Nucleophilic Addition (Hydroamination) | Electrophilic Alkene (e.g., Acrylate) | Michael adduct | Base or metal catalyst |

Pericyclic Reactions (e.g., Cycloadditions)

The alkene of the allylic amine can participate in pericyclic reactions, such as cycloadditions. A notable example is the [2+2] photocycloaddition. While direct data for N-(4-bromobenzyl)prop-2-en-1-amine is limited, studies on similar N-allylcinnamamines have demonstrated their ability to undergo intramolecular [2+2] photocycloaddition under visible light irradiation, leading to the formation of aryl-3-azabicyclo[3.2.0]heptane derivatives. This suggests that N-(4-bromobenzyl)prop-2-en-1-amine, upon suitable derivatization to introduce a chromophore, could undergo similar intramolecular cycloadditions to generate complex polycyclic structures.

Another class of pericyclic reactions includes [3+2] cycloadditions. For instance, N-benzyl ketimines, which can be conceptually related to the reactivity of the N-benzylamine moiety, have been shown to react with arylacetylenes in the presence of a superbase to form pyrroline (B1223166) intermediates, which can then be oxidized to polyarylated 2H-pyrroles. This highlights the potential of the allylic amine system to act as a synthon in the construction of five-membered nitrogen-containing heterocycles.

| Cycloaddition Type | Reactant Partner | Potential Product Class | Typical Conditions |

| [2+2] Photocycloaddition | (Intramolecular, with a suitable chromophore) | Azabicyclo[3.2.0]heptanes | Visible light, photosensitizer |

| [3+2] Cycloaddition | Dipolarophile (e.g., activated alkyne) | Pyrrolidine derivatives | Metal catalyst or base |

Isomerization and Rearrangement Pathways

The allylic double bond in N-(4-bromobenzyl)prop-2-en-1-amine can be isomerized to form the corresponding enamine, N-(4-bromobenzyl)prop-1-en-1-amine. This transformation is typically catalyzed by transition metal complexes, with rhodium and ruthenium catalysts being particularly effective for the isomerization of N-allylamines. This isomerization is a key step in various synthetic sequences, as enamines are versatile intermediates for C-C bond formation. The reaction generally proceeds with high E-selectivity.

Reactions Involving the Aryl Bromide Moiety of N-(4-bromobenzyl)prop-2-en-1-amine

The aryl bromide functionality provides a handle for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The bromine atom on the benzene (B151609) ring of N-(4-bromobenzyl)prop-2-en-1-amine is a prime site for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl structures. For instance, the reaction of N-(4-bromobenzyl)prop-2-en-1-amine with phenylboronic acid would yield N-(biphenyl-4-ylmethyl)prop-2-en-1-amine. Studies on the Suzuki coupling of 4-bromoaniline (B143363) with various aryl boronic acids have shown that the reaction proceeds efficiently, even with electron-rich or sterically hindered boronic acids, to give excellent yields of the corresponding biaryl amines.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes. Coupling N-(4-bromobenzyl)prop-2-en-1-amine with an alkene like styrene (B11656) would result in the formation of a stilbene (B7821643) derivative. The Heck reaction is known for its high trans selectivity.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the benzyl (B1604629) group. The choice of ligand is crucial for the success of this reaction.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) | Substituted alkene |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Diaryl or Arylalkyl amine |

Copper-Catalyzed C-N Coupling Reactions

As an alternative to palladium-catalyzed methods, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, can be employed to form a new carbon-nitrogen bond at the aryl bromide position. These reactions typically involve coupling the aryl bromide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures. This method is particularly useful for coupling with N-heterocycles. While classic Ullmann conditions can be harsh, modern advancements have led to milder and more efficient protocols using various copper catalysts and ligands.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to proceed efficiently via the common addition-elimination pathway, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgnih.gov In the case of N-(4-bromobenzyl)prop-2-en-1-amine, the leaving group is the bromide atom. However, the N-allylbenzyl substituent is not a strong electron-withdrawing group, making the benzene ring not sufficiently electron-deficient to undergo classical SNAr reactions under standard conditions.

Consequently, substitution of the bromine atom on N-(4-bromobenzyl)prop-2-en-1-amine generally necessitates more advanced synthetic strategies, such as transition metal-catalyzed cross-coupling reactions. mdpi.commdpi-res.com These methods have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comrhhz.net

Common Cross-Coupling Reactions applicable to N-(4-bromobenzyl)prop-2-en-1-amine:

| Coupling Reaction | Nucleophile/Reagent | Catalyst (Typical) | Product Type |

| Suzuki Coupling | Organoboron compounds (e.g., Ar-B(OH)₂) | Pd complexes (e.g., Pd(PPh₃)₄) | Biaryl derivatives |

| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd complexes with specialized phosphine (B1218219) ligands | N-Aryl amine derivatives |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu co-catalysis | Aryl-alkyne derivatives |

| Heck Coupling | Alkenes | Pd complexes | Aryl-alkene derivatives |

| Ullmann Condensation | Alcohols, Amines | Cu complexes | Diaryl ethers, N-Aryl amines |

These reactions proceed through a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. youtube.com For instance, in a Suzuki coupling, a palladium(0) catalyst would oxidatively add to the carbon-bromine bond of N-(4-bromobenzyl)prop-2-en-1-amine. Subsequent transmetalation with a boronic acid derivative and reductive elimination would yield the corresponding biaryl product, regenerating the palladium catalyst.

Reactions Involving the Secondary Amine Functionality of N-(4-bromobenzyl)prop-2-en-1-amine

The secondary amine group in N-(4-bromobenzyl)prop-2-en-1-amine is a key site for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

N-acylation is a fundamental reaction for amines, leading to the formation of amides, which are prevalent in medicinal chemistry and materials science. nih.govethz.ch The secondary amine of N-(4-bromobenzyl)prop-2-en-1-amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.

A related transformation is N-sulfonylation, which yields sulfonamides. This reaction is achieved by treating the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a structurally similar compound, has been reported, demonstrating the feasibility of this transformation. nsf.goveurjchem.comresearchgate.net

Table of Typical N-Acylation and N-Sulfonylation Reactions:

| Reaction Type | Reagent | Product Functional Group |

| N-Acetylation | Acetyl chloride or Acetic anhydride | N-acetyl amine (Amide) |

| N-Benzoylation | Benzoyl chloride | N-benzoyl amine (Amide) |

| N-Tosylation | p-Toluenesulfonyl chloride (TsCl) | N-tosyl amine (Sulfonamide) |

| N-Mesylation | Methanesulfonyl chloride (MsCl) | N-mesyl amine (Sulfonamide) |

These reactions are generally high-yielding and provide stable derivatives useful for further synthetic manipulations or for biological evaluation. For example, the Schotten-Baumann reaction conditions, which involve an acyl chloride and aqueous base, are effective for the N-acylation of amino acids and can be applied to secondary amines. mdpi.com

Condensation reactions are crucial for forming new carbon-nitrogen bonds. While primary amines react with aldehydes and ketones to form stable imines, secondary amines like N-(4-bromobenzyl)prop-2-en-1-amine react to form iminium ions as intermediates. wikipedia.org These reactive intermediates can then participate in subsequent reactions.

The reaction of a secondary amine with a carbonyl compound is a reversible process, often catalyzed by acid, and can be driven to completion by the removal of water. wikipedia.orglatech.edu The resulting iminium ion is a powerful electrophile and is a key intermediate in reactions such as the Mannich reaction and the Stork enamine synthesis.

Furthermore, the secondary amine can undergo condensation with carboxylic acids to form amide derivatives. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The dual functionality of N-(4-bromobenzyl)prop-2-en-1-amine, possessing both an amine and an allyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems.

Pyrimidine (B1678525) Synthesis: Pyrimidine derivatives are known for their diverse biological activities. researchgate.net Synthetic routes to pyrimidines often involve the condensation of a three-carbon unit with a reagent containing an N-C-N fragment, such as guanidine (B92328) or thiourea (B124793). While direct cyclization of N-(4-bromobenzyl)prop-2-en-1-amine into a pyrimidine is not straightforward, it can be modified to serve as a key intermediate. For example, the aminopyrimidine core is a common feature in potent kinase inhibitors, and synthetic strategies often involve nucleophilic substitution on a pre-formed pyrimidine ring. nih.govnih.gov It is conceivable that derivatives of N-(4-bromobenzyl)prop-2-en-1-amine could be employed in such nucleophilic substitution reactions to introduce the N-allylbenzyl moiety onto a pyrimidine scaffold.

Thiazine Synthesis: Thiazines are six-membered heterocyclic compounds containing nitrogen and sulfur atoms, which are of significant interest in medicinal chemistry. nih.gov The synthesis of 1,3-thiazines can be achieved through the cyclization of intermediates derived from α,β-unsaturated ketones and a sulfur-containing reagent. The allyl group of N-(4-bromobenzyl)prop-2-en-1-amine could potentially be transformed into a suitable three-carbon electrophilic partner for a cyclocondensation reaction with a thiourea derivative to form a dihydro-1,3-thiazine ring.

The utilization of carbon dioxide (CO₂) as a renewable C1 source is a key area in green chemistry. nih.gov N-(4-bromobenzyl)prop-2-en-1-amine can undergo N-formylation using CO₂ in the presence of a suitable reducing agent. Hydrosilanes, such as phenylsilane, are commonly employed for this purpose, often in the presence of a catalyst. bohrium.comresearchgate.netacs.org

The reaction is believed to proceed through the formation of a silylformate intermediate from the reaction of the hydrosilane and CO₂. researchgate.net This intermediate then formylates the amine to produce the corresponding N-formyl derivative, N-(4-bromobenzyl)-N-(prop-2-en-1-yl)formamide. Various catalytic systems, including inorganic fluorides and organic bases, have been shown to be effective for this transformation. bohrium.commdpi.com

General Scheme for Reductive N-Formylation with CO₂: R₂NH + CO₂ + Hydrosilane --(Catalyst)--> R₂N-CHO + Silyloxanes

This method provides a sustainable and efficient alternative to traditional formylating agents like formic acid or carbon monoxide.

Strategic Derivatization for Analytical and Materials Applications

The unique combination of a reactive allyl group, a secondary amine, and a brominated aromatic ring makes N-(4-bromobenzyl)prop-2-en-1-amine an attractive monomer and building block for materials science.

Polymer Synthesis: The allyl group can participate in radical polymerization, although allylamine (B125299) and its derivatives often exhibit slow polymerization rates and yield low molecular weight polymers due to degradative chain transfer. researchgate.net However, specific polymerization techniques or copolymerization with other monomers can lead to the formation of functional polymers. The resulting polymers would feature pendant N-(4-bromobenzyl)amino groups, which can be further functionalized. For example, the bromine atom can be used for post-polymerization modification via cross-coupling reactions, allowing for the synthesis of complex polymer architectures or the grafting of other functional moieties. Additionally, polymers derived from allylamine can be N-methylated by reaction with formic acid and formaldehyde (B43269), suggesting a pathway for modifying polymers derived from N-(4-bromobenzyl)prop-2-en-1-amine. google.com

Materials with Specific Properties: The incorporation of the N,N-disubstituted aniline (B41778) moiety into a polymer backbone can lead to materials with interesting optical and electronic properties. For instance, polymers with a backbone consisting of nitrogen and sulfur, perturbed by aromatic rings, have been shown to exhibit a range of colors depending on the electronic nature of the aromatic substituents. nih.gov Derivatization of the bromine on N-(4-bromobenzyl)prop-2-en-1-amine with different electron-donating or -withdrawing groups prior to polymerization could be a strategy to tune the properties of the resulting materials.

The derivatization of this compound allows for the creation of a library of molecules for screening in various applications, from drug discovery to the development of novel functional materials.

Derivatization for Enhanced Chromatographic Resolution

N-(4-bromobenzyl)prop-2-en-1-amine, like many primary aliphatic amines, lacks a native chromophore or fluorophore that would allow for sensitive detection using common high-performance liquid chromatography (HPLC) detectors, such as UV-Vis or fluorescence detectors. sigmaaldrich.com To overcome this limitation, pre-column derivatization is a widely employed strategy. This process involves reacting the amine with a reagent to attach a molecule that is easily detectable, thereby enhancing chromatographic sensitivity and resolution. sigmaaldrich.com

The primary amine group is the principal target for derivatization. The reaction converts the amine into a derivative with significantly improved detection characteristics. Key advantages of this approach include good selectivity, minimal by-product formation, mild reaction conditions, and the formation of stable derivatives. sigmaaldrich.com A variety of reagents are available for this purpose, each designed to impart specific properties to the resulting derivative, such as strong UV absorbance or high fluorescence quantum yield.

For instance, reagents can be selected to introduce large, UV-active groups, making the derivative easily quantifiable by UV detection. A study on improving the separation of chiral primary amines found that derivatization with 4-nitrobenzyl carbamate (B1207046) (pNZ) consistently achieved superior resolution compared to the benzyl carbamate (Cbz) counterpart during supercritical fluid chromatography (SFC) on various chiral stationary phases. morressier.com Another common approach for aliphatic amines is derivatization with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which reacts readily with primary amines to yield highly fluorescent and stable products, suitable for sensitive analysis by reversed-phase HPLC. sigmaaldrich.com

Table 1: Common Derivatization Reagents for Primary Amines

| Reagent Class | Example Reagent | Functional Group Targeted | Detection Method |

|---|---|---|---|

| N-Succinimidyl Esters | DMQC-OSu | Primary Amine | Fluorescence |

| Chloroformates | 4-nitrobenzyl chloroformate | Primary Amine | UV/SFC |

| Isothiocyanates | Phenyl isothiocyanate (PITC) | Primary Amine | UV |

These methods underscore a general strategy applicable to N-(4-bromobenzyl)prop-2-en-1-amine. By reacting its primary amine, analysts can significantly lower detection limits and improve peak separation from interfering substances in complex matrices, which is crucial for accurate quantification in research and quality control settings.

Functionalization as a Template for Molecularly Imprinted Polymers (MIPs)

Molecular imprinting is a technique used to create synthetic polymers with binding sites that are complementary in shape, size, and functional group orientation to a template molecule. mdpi.com These molecularly imprinted polymers (MIPs) can function as synthetic antibodies, offering high selectivity and affinity for the target analyte. mdpi.comnih.gov The structure of N-(4-bromobenzyl)prop-2-en-1-amine makes it suitable for use as a template or, more effectively, as a precursor to a functionalized template in MIP synthesis.

In a "semi-covalent" imprinting approach, the template molecule is covalently bound to a polymerizable monomer before the polymerization process. mdpi.com This ensures a well-defined orientation of the template within the polymer matrix. After polymerization with a cross-linking agent, the covalent bond is cleaved, leaving behind highly specific recognition cavities.

A study utilizing a structurally similar compound, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, demonstrates this principle effectively. mdpi.com This compound serves as a functionalized template, where the amide linkage is designed for later hydrolysis. The synthesis involves an N-acylation reaction between a substituted 2-arylethylamine and methacryloyl chloride. mdpi.com

Table 2: Synthesis Yields of Functionalized Templates for MIPs

| Starting Amine | Resulting Functionalized Template | Yield (%) |

|---|---|---|

| 2-(4-Fluorophenyl)ethylamine | N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide | 94% |

| 2-(4-Chlorophenyl)ethylamine | N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide | 89% |

| 2-(4-Bromophenyl)ethylamine | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | 87% |

| 2-(4-Methoxyphenyl)ethylamine | N-(2-(4-methoxyphenyl)ethyl)-2-methylprop-2-enamide | 73% |

Data sourced from a study on N-(2-arylethyl)-2-methylprop-2-enamides as versatile reagents for MIP synthesis. mdpi.com

The functionalized template, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, was then copolymerized with divinylbenzene (B73037) as a cross-linker in the presence of a porogen (toluene) to create the polymer matrix. mdpi.com Following polymerization, the amide bond was hydrolyzed to remove the template moiety, exposing the imprinted binding sites. The resulting MIP showed a high affinity for target biomolecules like tyramine (B21549) and L-norepinephrine, with imprinting factors of 2.47 and 2.50, respectively, when compared to a non-imprinted polymer (NIP). mdpi.com This demonstrates that the functional groups and shape of the original template created a selective binding cavity. The versatility of N-(4-bromobenzyl)prop-2-en-1-amine, with its reactive amine and polymerizable prop-2-en-1-yl group, makes it an excellent candidate for similar functionalization strategies in the development of bespoke MIPs for sensing, separation, or catalytic applications.

N 4 Bromobenzyl Prop 2 En 1 Amine As a Versatile Synthetic Intermediate

Precursor to Structurally Diverse Nitrogen-Containing Heterocycles

The unique structure of N-(4-bromobenzyl)prop-2-en-1-amine makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles, which are core scaffolds in many natural products and pharmaceuticals. nih.govorganic-chemistry.org The simultaneous presence of an allylamine (B125299) and a benzyl (B1604629) group allows for a range of intramolecular cyclization strategies.

Intramolecular cyclization reactions are a powerful tool for constructing fused ring systems. rsc.org For instance, variations of the Povarov reaction, a formal [4+2] cycloaddition, can be employed. nih.gov In a typical intramolecular Povarov reaction, an aldimine, formed from an amine and an aldehyde, containing a dienophile (like the allyl group) undergoes cyclization. nih.gov By reacting N-(4-bromobenzyl)prop-2-en-1-amine with an appropriate aldehyde, an intermediate is formed that can undergo intramolecular cyclization to generate complex polyheterocyclic systems.

Palladium-catalyzed intramolecular carboamination reactions represent another key strategy. Substrates containing an aniline (B41778) tethered to an allyl group and a bromoaryl moiety can cyclize to form fused bicyclic heterocycles like tetrahydroindoloisoquinolines. acs.org The N-(4-bromobenzyl)prop-2-en-1-amine framework is perfectly suited for such transformations, where the aryl bromide and the allyl group react intramolecularly to form both a C-N and a C-C bond in a single step. acs.org Similarly, copper-catalyzed intramolecular C-N bond formation is a documented method for creating rings, such as in the synthesis of 1,4-benzodiazepine (B1214927) skeletons from 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com This highlights the utility of the bromobenzyl group in forming heterocyclic structures via metal-catalyzed cross-coupling.

The synthesis of quinolines and their derivatives, a significant class of heterocycles, can also be achieved using precursors derived from allylamines. nih.govorganic-chemistry.orgmdpi.com Tandem reactions, such as a Michael addition followed by an intramolecular SNAr reaction, can yield quinolin-4(1H)-ones from Z-enamine intermediates, which can be formed from primary or secondary amines. organic-chemistry.org

The following table summarizes representative cyclization strategies where N-(4-bromobenzyl)prop-2-en-1-amine or analogous structures are valuable precursors.

| Heterocyclic System | Synthetic Strategy | Key Features of Precursor |

| Fused Quinolines | Intramolecular Povarov Reaction | Aromatic amine with tethered dienophile (allyl group). nih.gov |

| Tetrahydroindoloisoquinolines | Pd-catalyzed Alkene Carboamination | Intramolecular reaction between an aryl halide and an alkene. acs.org |

| 1,4-Benzodiazepines | Cu-catalyzed C-N Coupling | Intramolecular coupling of an N-substituted 2-bromobenzyl derivative. mdpi.com |

| Benz[f]isoindolines | Intramolecular Diels-Alder | Base-mediated formation of an allenic intermediate from an arylpropargyl amide, followed by cycloaddition. rsc.org |

Building Block in Multicomponent Reactions (MCRs) and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. illinois.edu N-(4-bromobenzyl)prop-2-en-1-amine is an excellent amine component for such reactions, particularly the Ugi four-component reaction (Ugi-4CR).

The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgnih.gov By employing N-(4-bromobenzyl)prop-2-en-1-amine in a Ugi-4CR, a highly functionalized peptide-like scaffold can be synthesized in a single step. nih.gov The resulting Ugi product retains the allyl and 4-bromophenyl groups, making it a versatile intermediate for further modifications, often termed post-Ugi transformations. illinois.edunih.gov

Key Features of N-(4-bromobenzyl)prop-2-en-1-amine in Ugi Reactions:

Amine Component: Acts as the primary or secondary amine input for the reaction. wikipedia.org

Structural Diversity: Introduces allyl and bromobenzyl functionalities into the final product.

Platform for Post-Ugi Modifications: The bromine atom can be used in cross-coupling reactions (e.g., Heck, Suzuki), while the allyl group can undergo various alkene transformations. wikipedia.org

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring sequentially in a single operation without isolating intermediates. baranlab.org The structure of N-(4-bromobenzyl)prop-2-en-1-amine is conducive to designing cascade processes. For example, a sequence could be initiated by a Ugi reaction, followed by an intramolecular Heck reaction where the palladium catalyst couples the aryl bromide with the allyl group, leading to complex, polycyclic structures. Another possibility involves an intramolecular Diels-Alder reaction of a Ugi product, showcasing the power of combining MCRs with cascade cyclizations. wikipedia.orgiucr.org

Applications in Advanced Complex Molecule Synthesis and Diversification

The true power of N-(4-bromobenzyl)prop-2-en-1-amine as a synthetic intermediate lies in its application toward the synthesis of advanced complex molecules and the generation of molecular libraries for drug discovery. The strategic and sequential manipulation of its functional groups allows for a rapid increase in molecular complexity. organic-chemistry.org

The synthesis of peptidomimetics and other biologically active compounds is a major application of the Ugi reaction, and using a functionalized amine like N-(4-bromobenzyl)prop-2-en-1-amine provides a direct route to novel derivatives. nih.gov For instance, Ugi products can serve as scaffolds for synthesizing therapeutic agents, including opioid analgesics. nih.gov

A general strategy for diversification involves:

Core Scaffold Construction: Utilize the amine in a multicomponent reaction (e.g., Ugi) to rapidly build a core structure.

First Vector Modification: Perform a selective reaction on one of the functional handles, such as a Heck or Suzuki coupling on the bromophenyl ring.

Second Vector Modification: Chemically alter the second functional handle, for example, through ozonolysis, epoxidation, or metathesis of the allyl group.

This approach allows for the creation of a library of related but structurally distinct molecules from a single, versatile starting material. The synthesis of antidepressant molecules like zimelidine, which features a 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine structure, demonstrates the relevance of the bromophenyl prop-2-en-1-amine motif in medicinal chemistry. rsc.org

Role in the Development of Novel Catalytic Systems (e.g., Ligand Synthesis for Transition Metal Catalysis or Organocatalysis)

Beyond its role as a structural building block, N-(4-bromobenzyl)prop-2-en-1-amine is a valuable precursor for the synthesis of ligands for transition metal catalysis and for the development of novel organocatalysts. The design of chiral ligands is crucial for enantioselective synthesis, a cornerstone of modern chemistry. mdpi.com

Ligand Synthesis for Transition Metal Catalysis: Chiral ligands are essential for modulating the reactivity and selectivity of transition metal catalysts. mdpi.com Amines are common starting materials for various ligand classes, including N-heterocyclic carbenes (NHCs), phosphoramidites, and other chelating nitrogen-based ligands. acs.orgacs.org N-(4-bromobenzyl)prop-2-en-1-amine can be transformed into a chiral ligand through several routes:

Asymmetric modification of the allyl group.

Introduction of a chiral auxiliary followed by cyclization.

Use as a scaffold to attach phosphine (B1218219) or other coordinating groups.

The bromophenyl group offers an additional site for modification or for anchoring the ligand to a solid support. The development of ligands that engage in noncovalent interactions with the substrate is a key strategy for achieving high stereocontrol, and the functionality within this precursor can be exploited for such designs. mdpi.com

Development of Organocatalysts: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral secondary amines are a prominent class of organocatalysts, operating through the formation of transient enamine or iminium ion intermediates. unibo.it N-(4-bromobenzyl)prop-2-en-1-amine, being a secondary amine, can be used as a foundational structure for new organocatalysts. nih.gov By introducing chirality into its backbone or by attaching it to a larger chiral scaffold, novel catalysts for reactions like Michael additions, aldol (B89426) reactions, or cycloadditions can be developed. For example, organocatalytic approaches have been developed for the atroposelective synthesis of axially chiral styrenes using secondary amine catalysts to activate alkynals via iminium formation. nih.gov

Future Research Directions and Prospects in N 4 Bromobenzyl Prop 2 En 1 Amine Chemistry

Exploration of Novel Catalytic Transformations and Reaction Mechanisms

The unique chemical structure of N-(4-bromobenzyl)prop-2-en-1-amine, featuring both an allylic amine and a bromoaryl group, opens up a vast playground for the exploration of novel catalytic transformations. Future research is anticipated to focus on leveraging these functionalities to construct complex molecular architectures.

The secondary amine and the double bond in the allyl group are susceptible to a variety of transformations. Transition-metal catalyzed reactions, such as hydroamination and hydroaminoalkylation, represent a promising avenue for the synthesis of more complex secondary and tertiary amines. The development of new catalyst systems, for instance, those based on rhodium, could offer unprecedented selectivity for either linear or branched products.

Furthermore, the bromine atom on the benzyl (B1604629) group serves as a versatile handle for a multitude of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a wide range of substituents, thereby creating a diverse library of N-(4-bromobenzyl)prop-2-en-1-amine derivatives. The exploration of N-heterocyclic carbene (NHC) catalysis could also lead to novel annulation and cycloaddition reactions, yielding unique heterocyclic structures.

A deeper understanding of the reaction mechanisms will be crucial for optimizing these transformations. Kinetic studies and computational modeling will shed light on the intricate details of catalyst-substrate interactions, the nature of intermediates, and the factors governing stereoselectivity. This knowledge will be instrumental in designing more efficient and selective catalysts for the synthesis of novel compounds derived from N-(4-bromobenzyl)prop-2-en-1-amine.

| Catalytic Transformation | Potential Catalyst | Expected Outcome |

| Hydroamination | Rhodium complexes | Synthesis of functionalized diamines |

| Suzuki Coupling | Palladium complexes | Introduction of aryl or vinyl groups |

| Heck Coupling | Palladium complexes | Formation of substituted styrenes |

| Sonogashira Coupling | Palladium/Copper complexes | Introduction of alkyne moieties |

| Annulation Reactions | N-Heterocyclic Carbenes | Formation of heterocyclic rings |

Advanced Materials Science Applications beyond Current Scope

The polymerizable allyl group in N-(4-bromobenzyl)prop-2-en-1-amine makes it an attractive monomer for the synthesis of advanced materials. While the copolymerization of structurally similar compounds has been reported, the full potential of this specific monomer remains largely untapped.

Future research is expected to explore the synthesis of homopolymers and copolymers of N-(4-bromobenzyl)prop-2-en-1-amine. The resulting polymers could exhibit interesting properties, such as thermal stability and specific recognition capabilities. A study on the copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate (B99206) has shown that the incorporation of the bromophenyl moiety can enhance the thermal stability of the resulting copolymer. researchgate.net A similar effect can be anticipated for polymers derived from N-(4-bromobenzyl)prop-2-en-1-amine.

Moreover, the amine functionality within the polymer backbone could be utilized for post-polymerization modifications, allowing for the introduction of various functional groups and the fine-tuning of material properties. The bromo-benzyl group, on the other hand, could serve as a site for cross-linking or for the attachment of other molecules, such as dyes or bioactive compounds.

Another exciting prospect lies in the application of N-(4-bromobenzyl)prop-2-en-1-amine in the fabrication of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with artificially generated recognition sites for a target molecule. The structural features of N-(4-bromobenzyl)prop-2-en-1-amine make it a suitable functional monomer for the creation of MIPs with high selectivity for specific analytes.

| Potential Application | Key Feature Utilized | Expected Benefit |

| Thermally Stable Polymers | Bromobenzyl group | Enhanced material durability |

| Functional Polymers | Secondary amine | Tunable properties via post-modification |

| Cross-linked Materials | Bromobenzyl group | Improved mechanical and thermal properties |

| Molecularly Imprinted Polymers | Overall molecular structure | High selectivity for target molecules |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of N-(4-bromobenzyl)prop-2-en-1-amine and its derivatives can be significantly enhanced by the integration of modern synthesis technologies such as flow chemistry and automated synthesis. These approaches offer numerous advantages over traditional batch processes, including improved safety, higher efficiency, and better scalability.

Flow chemistry, where reactions are performed in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. The synthesis of various pharmaceutical ingredients has been successfully demonstrated using flow chemistry, highlighting its potential for the production of fine chemicals like N-(4-bromobenzyl)prop-2-en-1-amine.

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of new reactions and derivatives. High-throughput experimentation allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates. This can significantly reduce the time and resources required for the development of new synthetic routes and the creation of compound libraries for biological screening.

The integration of these technologies will not only streamline the synthesis of N-(4-bromobenzyl)prop-2-en-1-amine but also enable the on-demand production of its derivatives with a high degree of purity and consistency.

Development of Asymmetric Synthetic Strategies for Chiral Analogs of N-(4-bromobenzyl)prop-2-en-1-amine

The development of asymmetric synthetic strategies to access chiral analogs of N-(4-bromobenzyl)prop-2-en-1-amine is a highly promising area of future research. Chiral amines are ubiquitous in pharmaceuticals, agrochemicals, and as chiral catalysts or ligands in asymmetric synthesis. The introduction of a stereocenter into the structure of N-(4-bromobenzyl)prop-2-en-1-amine could lead to the discovery of new compounds with unique biological activities or catalytic properties.

Several approaches can be envisioned for the asymmetric synthesis of chiral analogs. One strategy involves the use of chiral catalysts, such as chiral Brønsted acids or N-heterocyclic carbenes, to control the stereochemical outcome of key bond-forming reactions. For instance, the asymmetric allylation of imines is a powerful method for the synthesis of chiral homoallylic amines.

Another approach is the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemistry of a reaction, and are subsequently removed. The Ellman lab, for example, has developed the versatile tert-butanesulfinamide chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu

The development of efficient and highly stereoselective methods for the synthesis of chiral analogs of N-(4-bromobenzyl)prop-2-en-1-amine will undoubtedly expand its utility and open up new avenues for its application in various fields of chemistry.

| Asymmetric Strategy | Example Catalyst/Reagent | Potential Chiral Analog |

| Catalytic Asymmetric Allylation | Chiral Brønsted Acid | Chiral homoallylic amine derivative |

| Chiral Auxiliary-Mediated Synthesis | tert-Butanesulfinamide | Enantiomerically pure amine |

| Kinetic Resolution | Chiral N-Heterocyclic Carbene | Enantiomerically enriched amine |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromobenzyl)prop-2-en-1-amine, and how are reaction yields optimized?

- Methodology :

- Palladium-catalyzed coupling : Use Pd(PPh₃)₂Cl₂ with ligands (e.g., dppf) in DMSO at 60°C for 6 hours, achieving yields up to 72% .

- One-pot multicomponent synthesis : Combine the amine with trifluoroethyl acetate and bromoethynylsilane in dichloromethane/pentane solvent systems, followed by silica gel chromatography (88% yield) .

- Optimization : Adjust catalyst loading (10–20 mol%), solvent polarity (DMSO enhances reactivity), and stoichiometric ratios (1.1–1.3 equiv of reagents) to maximize yields .

Q. How can NMR spectroscopy confirm the structure of N-(4-bromobenzyl)prop-2-en-1-amine?

- Methodology :

- 1H/13C NMR analysis : Compare chemical shifts with literature data (e.g., allylic protons at δ 5.1–5.8 ppm, aromatic protons at δ 7.2–7.5 ppm) .

- 19F NMR : Use for derivatives with fluorine-containing substituents (e.g., trifluoromethyl groups) to validate regiochemistry .

- Integration ratios : Confirm diastereomeric ratios (dr > 20:1) in multicomponent reactions .

Q. What purification techniques are effective for isolating this compound?

- Methodology :

- Column chromatography : Use silica gel with pentane/dichloromethane gradients (e.g., 5:2 to 2:1) to separate polar byproducts .

- Solvent extraction : Partition between water and ethyl acetate to remove unreacted reagents .

Advanced Research Questions

Q. How can low diastereoselectivity in vicinal diamine synthesis be addressed?

- Methodology :

- Solvent effects : Switch to polar aprotic solvents (e.g., DMSO) to enhance stereocontrol .

- Chiral auxiliaries : Introduce enantiopure reagents (e.g., trifluoroethyl acetate) to bias transition states .

- Temperature modulation : Lower reaction temperatures (e.g., 0°C) to reduce kinetic competition between pathways .

Q. What strategies improve Pd-catalyzed coupling efficiency?

- Methodology :

- Ligand screening : Test bidentate ligands (dppf) to stabilize Pd intermediates and reduce side reactions .

- Additives : Include CuI or DABCO to accelerate oxidative addition steps .

- Microwave-assisted synthesis : Reduce reaction times while maintaining yields .

Q. How do Ti vs. Zr catalysts influence carbocyclization outcomes?

- Methodology :

- Steric effects : Ti(O-iPr)₄/EtMgBr systems tolerate bulky substituents (e.g., 4-methoxybenzyl), whereas Zr catalysts (Cp₂ZrCl₂) suffer from steric hindrance .

- Electronic tuning : Ti catalysts favor Z-alkene formation in pyrrolidine derivatives via chelation control .

Q. How are crystallographic ambiguities resolved in structural studies?

- Methodology :

- SHELX refinement : Use SHELXL for high-resolution data (R < 0.05) to model anisotropic displacement parameters and hydrogen bonding .

- Mercury visualization : Analyze void spaces and packing motifs to validate hydrogen-bonding networks (e.g., C–H⋯F interactions) .

- Twinned data handling : Apply twin-law corrections in SHELX for pseudomerohedral twins .

Q. How can computational tools predict derivative reactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies to rationalize regioselectivity in allylic aminations .

- Molecular docking : Screen derivatives for binding to biological targets (e.g., pyrazole amide pharmacophores) using tools like AutoDock .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking, halogen bonds) in crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.